N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2-methylthiazole moiety.
Cyclization of a hydrazide intermediate with carbon disulfide or mercaptoacetic acid to form the 1,3,4-oxadiazole ring .
Subsequent coupling of the thiazole and benzo[d]oxazolone moieties via nucleophilic substitution or condensation reactions .
Properties
IUPAC Name |
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O4S/c1-8-16-9(7-25-8)13-18-19-14(24-13)17-12(21)6-20-10-4-2-3-5-11(10)23-15(20)22/h2-5,7H,6H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLCCDQWPLBWMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound that has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its synthesis, biological properties, and potential applications in pharmacology.
1. Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : The thiazole ring is synthesized through a reaction involving 2-methylthioamide and appropriate reagents.
- Oxadiazole Ring Formation : This is achieved by cyclization of a suitable precursor with phosphorus oxychloride.
- Coupling Reaction : The final step involves coupling the synthesized thiazole-oxadiazole intermediate with an acetamide derivative in the presence of a base, such as triethylamine.
Antimicrobial Properties
Research indicates that compounds containing the thiazole and oxadiazole moieties exhibit significant antimicrobial activity. For example, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) as low as .
Antioxidant Activity
Studies have demonstrated that derivatives of 2-amino-5-methylthiazol can possess notable antioxidant properties. These compounds were evaluated using DPPH and other radical scavenging assays, indicating their potential to mitigate oxidative stress .
Anticancer Activity
Compounds featuring the oxadiazole structure have been investigated for their anticancer properties. They have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction may inhibit key enzymes or receptors involved in disease pathways, leading to therapeutic effects against conditions such as cancer and infections.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives revealed that several compounds exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. The results highlighted the importance of structural modifications in enhancing bioactivity .
Case Study 2: Antioxidant Potential
In another investigation focusing on antioxidant properties, compounds derived from 5-methylthiazol showed promising results in scavenging free radicals in vitro. This suggests potential applications in preventing oxidative stress-related diseases .
5. Conclusion
The compound this compound exhibits a broad spectrum of biological activities, including antimicrobial and antioxidant effects. Its mechanisms of action involve interactions with critical cellular targets, making it a candidate for further pharmacological development.
Data Tables
Scientific Research Applications
Therapeutic Applications
1. Neurodegenerative Diseases
Recent studies indicate that compounds containing the oxadiazole moiety are promising candidates for treating neurodegenerative diseases such as Alzheimer's and tauopathies. The mechanism involves inhibiting tau protein aggregation, which is a hallmark of these diseases. For instance, the compound has been linked to reducing neurofibrillary tangles associated with Alzheimer's disease, potentially offering a new avenue for treatment .
Case Study: Alzheimer's Disease Treatment
A patent (US10377750B2) discusses the use of oxadiazol derivatives in treating Alzheimer's disease, highlighting their ability to target tau-mediated neurodegeneration. The study emphasizes the need for effective treatments beyond symptomatic relief, positioning this compound as a potential therapeutic agent .
2. Antioxidant Activity
The antioxidant properties of similar thiazole and oxadiazole derivatives have been extensively studied. Compounds with these structures have demonstrated significant radical scavenging activity, which is crucial for preventing oxidative stress-related damage in cells.
Research Findings:
A study on 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole derivatives showed promising antioxidant activity through various assays (DPPH, hydroxyl radical scavenging). This suggests that modifications to the thiazole and oxadiazole frameworks can enhance antioxidant potential .
3. Antimicrobial Properties
The presence of thiazole and oxadiazole rings has been associated with antimicrobial activities against various pathogens. Research indicates that derivatives of these compounds can inhibit bacterial growth and may serve as lead compounds for developing new antibiotics.
Case Study: Antimicrobial Screening
Several studies have synthesized derivatives based on the thiazole and oxadiazole frameworks, demonstrating effectiveness against Gram-positive and Gram-negative bacteria. These findings support the exploration of N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide as a candidate for further antimicrobial development .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocycle Variations
Key Observations :
- Thiazole and thioxo groups in analogs (e.g., ) introduce sulfur-based interactions (e.g., covalent binding to cysteine residues), which are absent in the target compound’s benzo[d]oxazolone moiety .
Linker and Functional Group Differences
- Acetamide Linkers : The target compound’s acetamide bridge is structurally analogous to sulfanyl or sulfonyl linkers in and . This difference may influence solubility and metabolic stability .
- Methylthiazole vs.
Anticancer Potential
- Target Compound : Hypothesized to inhibit topoisomerase II or tubulin polymerization, based on the benzo[d]oxazolone’s similarity to coumarin derivatives () .
- Indole-Oxadiazole Hybrids () : Demonstrated IC₅₀ values of 2–10 μM against breast cancer (MCF-7) cells, attributed to indole’s intercalation properties .
- Azetidinone Derivatives (): Moderate activity (MIC: 16–64 μg/mL) against Staphylococcus aureus, suggesting lower anticancer specificity compared to oxadiazole-indole hybrids .
Antimicrobial Activity
- Target Compound : Likely exhibits broader-spectrum activity due to the dual heterocyclic motifs, though direct data is unavailable.
- Thioxothiazolidinones (): Showed MICs of 8–32 μg/mL against E. coli and C. albicans, outperforming naphthalene-based analogs in .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide?
- Methodology : The compound can be synthesized via a multi-step approach. For example, thiazole and oxadiazole intermediates are often prepared first. A typical method involves refluxing 2-amino-5-(2-methylthiazol-4-yl)-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine, followed by coupling with 2-oxobenzo[d]oxazol-3(2H)-yl acetic acid derivatives. Reaction progress is monitored via TLC, and purification involves recrystallization (e.g., ethanol-DMF mixtures) .
Q. How is the structural integrity of the compound confirmed after synthesis?
- Methodology : Use a combination of analytical techniques:
- 1H/13C NMR : Assign peaks to verify aromatic protons (e.g., benzoxazole and thiazole rings) and acetamide linkages.
- IR spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and N-H bonds (~3200–3400 cm⁻¹).
- Elemental analysis : Validate C, H, N, S percentages against theoretical values .
Q. What preliminary biological screening methods are recommended for this compound?
- Methodology : Initial activity assessment can involve:
- In silico prediction : Use tools like PASS (Prediction of Activity Spectra for Substances) to forecast antimicrobial, anticancer, or enzyme-inhibitory potential.
- In vitro assays : Test against cancer cell lines (e.g., MTT assay) or bacterial/fungal strains (e.g., MIC determination) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodology : Implement quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. Pair this with machine learning to analyze experimental data and predict optimal solvents, catalysts, or temperatures. ICReDD’s integrated computational-experimental workflows are a model for reducing trial-and-error approaches .
Q. How to resolve contradictions between experimental spectral data and computational predictions?
- Methodology :
- DFT-based NMR/IR simulations : Compare computed spectra (using Gaussian or ORCA) with experimental data to identify discrepancies in tautomerism or stereochemistry.
- Molecular dynamics (MD) : Simulate solvation effects or conformational flexibility that may alter spectral profiles .
Q. What strategies improve the compound’s bioavailability or target specificity?
- Methodology :
- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., fluorophenyl or bromophenyl groups) and compare activity.
- Molecular docking : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., kinase domains). Optimize hydrogen bonding or π-π stacking .
Q. How to design experiments addressing conflicting biological activity data across studies?
- Methodology :
- Dose-response curves : Re-evaluate activity at varying concentrations to identify non-linear effects.
- Proteomic profiling : Use mass spectrometry to detect off-target interactions that may explain divergent results.
- Meta-analysis : Cross-reference published data to isolate variables (e.g., cell line heterogeneity, assay protocols) .
Methodological Notes
- Synthesis : Triethylamine is critical for neutralizing HCl byproducts during acetamide formation .
- Characterization : LC-MS is preferred for detecting trace impurities in recrystallized products .
- Computational Tools : For docking studies, PDB structures (e.g., EGFR or COX-2) provide reliable templates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
